molecular formula C18H22N2O2 B11942958 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea CAS No. 6341-37-3

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B11942958
CAS No.: 6341-37-3
M. Wt: 298.4 g/mol
InChI Key: YIOZSFNDGMKRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Urea,N-(2-methoxyphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-” is an organic compound that belongs to the class of urea derivatives. These compounds are characterized by the presence of a urea functional group, which is a carbonyl group attached to two amine groups. This particular compound features two aromatic rings, one with a methoxy group and the other with a methyl and isopropyl group, making it a unique and potentially useful molecule in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea,N-(2-methoxyphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-” typically involves the reaction of 2-methoxyaniline with 2-methyl-5-(1-methylethyl)aniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of safer carbonyl sources and catalysts can enhance the yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the urea moiety, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Urea,N-(2-methoxyphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of aromatic rings and functional groups can facilitate binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Urea,N-(2-methoxyphenyl)-N’-phenyl-: Lacks the isopropyl and methyl groups, potentially altering its reactivity and applications.

    Urea,N-(2-methylphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-: Similar structure but with different substituents on the aromatic rings.

Properties

CAS No.

6341-37-3

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea

InChI

InChI=1S/C18H22N2O2/c1-12(2)14-10-9-13(3)16(11-14)20-18(21)19-15-7-5-6-8-17(15)22-4/h5-12H,1-4H3,(H2,19,20,21)

InChI Key

YIOZSFNDGMKRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.